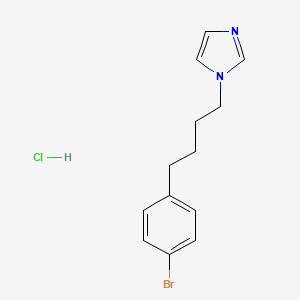
1-(Tiofen-2-ilsulfonil)-4-(3-metoxipirrolidin-1-il)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyrrolidine group, a thiophen-2-ylsulfonyl group, and a piperidine ring
Aplicaciones Científicas De Investigación
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic or basic conditions to introduce the methoxy group.
Synthesis of the Thiophen-2-ylsulfonyl Intermediate: Thiophene is sulfonylated using reagents such as chlorosulfonic acid or sulfur trioxide to form the thiophen-2-ylsulfonyl chloride.
Coupling Reaction: The methoxypyrrolidine intermediate is then reacted with the thiophen-2-ylsulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Receptor Binding: The compound may act as a ligand for certain receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It may inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses and functions.
Comparación Con Compuestos Similares
4-(3-Methoxypyrrolidin-1-yl)-1-(thiophen-2-ylsulfonyl)piperidine can be compared with other similar compounds, such as:
4-(3-Methoxypyrrolidin-1-yl)-1-(phenylsulfonyl)piperidine:
4-(3-Methoxypyrrolidin-1-yl)-1-(methylsulfonyl)piperidine: Contains a methylsulfonyl group, which may result in different reactivity and biological activity.
4-(3-Methoxypyrrolidin-1-yl)-1-(benzylsulfonyl)piperidine: Features a benzylsulfonyl group, which can influence its interactions with molecular targets and its overall stability.
Propiedades
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-19-13-6-7-15(11-13)12-4-8-16(9-5-12)21(17,18)14-3-2-10-20-14/h2-3,10,12-13H,4-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWJKSDTXITBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)


![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)


![1-[(4-fluorophenyl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2381010.png)
![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)


![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)

